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Compound of Interest

N-tert-Butylcarbamoyl-L-tert-
Compound Name:
leucine-d9

Cat. No.: B15554880

This technical guide provides an in-depth overview of N-tert-Butylcarbamoyl-L-tert-leucine-
d9, a deuterated derivative of a key building block used in the synthesis of pharmacologically
active compounds. This document is intended for researchers, scientists, and professionals in
the field of drug development, offering detailed information on its properties, applications, and
relevant experimental protocols.

Core Compound Properties

N-tert-Butylcarbamoyl-L-tert-leucine-d9 is the stable isotope-labeled form of N-tert-
Butylcarbamoyl-L-tert-leucine. The primary application of such deuterated compounds in
research is as internal standards for quantitative mass spectrometry-based analyses (e.g., LC-
MS) of their non-deuterated counterparts. The presence of nine deuterium atoms provides a
distinct mass shift, facilitating accurate quantification in complex biological matrices.

The non-deuterated form, N-tert-Butylcarbamoyl-L-tert-leucine, often protected with a tert-
Butoxycarbonyl (Boc) group (N-Boc-L-tert-leucine), serves as a crucial chiral intermediate in
the synthesis of various therapeutic agents.[1] Its bulky tert-leucine moiety imparts specific
conformational constraints and hydrophobic interactions, which are pivotal for the binding
affinity and selectivity of the final drug candidates to their biological targets.

Table 1: Physicochemical Properties
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N-tert-Butylcarbamoyl-L- N-tert-Butylcarbamoyl-L-
Property . .

tert-leucine-d9 tert-leucine
Molecular Formula C11H13DsN203[2] C11H22N203]3]
Molecular Weight 239.36 g/mol [2] 230.30 g/mol [3]

(2S)-2-(tert-
Synonyms Butylaminocarbonylamino)-3,3-
dimethylbutanoic-d9 Acid[2]

N-(tert-Butylcarbamoyl)-3-
methyl-L-valine[3]

Physical Form Solid White to off-white solid[4]

_ o Internal standard for mass Chiral building block in drug
Primary Application )
spectrometry synthesis[1]

Applications in Drug Discovery

The unique structural features of the L-tert-leucine scaffold have been exploited in the design of
potent modulators for various biological targets, most notably cannabinoid receptors and viral
proteases.

Synthetic Cannabinoid Receptor Agonists (SCRAS)

The L-tert-leucinamide moiety is a key structural feature in a class of highly potent synthetic
cannabinoid receptor agonists, such as ADB-BUTINACA. These compounds are potent
agonists at both the CB1 and CB2 receptors.[3] The bulky tert-leucine group plays a critical role
in the high binding affinity of these ligands.

Table 2: In Vitro Activity of ADB-BUTINACA at Cannabinoid Receptors

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://sars-cov-2.creative-biolabs.com/fluorescence-based-high-throughput-assay-for-identifying-sars-cov-2-3clpro-inhibitors.htm
https://cdn.who.int/media/docs/default-source/controlled-substances/45th-ecdd/adb-butinaca_draft.pdf?sfvrsn=89c83ba5_1
https://sars-cov-2.creative-biolabs.com/fluorescence-based-high-throughput-assay-for-identifying-sars-cov-2-3clpro-inhibitors.htm
https://cdn.who.int/media/docs/default-source/controlled-substances/45th-ecdd/adb-butinaca_draft.pdf?sfvrsn=89c83ba5_1
https://sars-cov-2.creative-biolabs.com/fluorescence-based-high-throughput-assay-for-identifying-sars-cov-2-3clpro-inhibitors.htm
https://cdn.who.int/media/docs/default-source/controlled-substances/45th-ecdd/adb-butinaca_draft.pdf?sfvrsn=89c83ba5_1
https://www.researchgate.net/publication/392020163_Tail-less_precursors_in_synthetic_cannabinoid_production_investigating_a_clandestine_laboratory_seized_samples_and_CB1_activity
https://www.rsc.org/suppdata/cc/b6/b600304d/b600304d.pdf
https://cdn.who.int/media/docs/default-source/controlled-substances/45th-ecdd/adb-butinaca_draft.pdf?sfvrsn=89c83ba5_1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Reference
Assay Receptor Parameter Value
Compound
Binding Affinity CB1 Ki 0.299 nM -
CB2 Ki 0.912 nM -
Functional
o CB1 ECso 0.67 nM CP55,940
Activity
Emax 113% CP55,940
CB2 ECso 4.1 nM CP55,940
Emax 101% CP55,940

Data sourced from a World Health Organization report on ADB-BUTINACA.[3]

SARS-CoV-2 3CL Protease Inhibitors

N-Boc-L-tert-leucine is utilized as a P2 residue in the design of peptidomimetic inhibitors of the
SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication. The tert-leucine
side chain is designed to fit into the S2 pocket of the protease, contributing to the inhibitory
potency of the compound.

Experimental Protocols

The following are representative protocols for assays relevant to the biological activities of
compounds synthesized using N-tert-Butylcarbamoyl-L-tert-leucine.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a
test compound for the CB1 receptor using [*H]CP55,940.

Materials:
o HEK293 cells stably expressing human CBL1 receptors

o Cell membrane preparation buffer (e.g., Tris-HCI, pH 7.4, with MgClz and EDTA)
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e Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, 5 mM MgClz, 1 mM CaClz, 0.1% BSA)

¢ [3H]CP55,940 (radioligand)

e CP55,940 (non-labeled, for non-specific binding)

e Test compound

e Glass fiber filters

¢ Scintillation cocktail and counter

Procedure:

Prepare cell membranes from HEK293-hCBL1 cells.

* In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed
concentration of [3H]CP55,940 (e.g., 2.5 nM).[5]

 For total binding, omit the test compound. For non-specific binding, add a high concentration
of unlabeled CP55,940 (e.g., 1 uM).[5]

e Add the cell membrane preparation to initiate the binding reaction.

e Incubate the plate for 1 hour at 37°C.[5]

o Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
o Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

e Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a scintillation counter.

» Calculate the specific binding and determine the Ki of the test compound using competitive
binding analysis software.

Cannabinoid Receptor Functional Assay (Membrane
Potential)
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This protocol outlines a fluorescence-based assay to measure the functional activity of a test
compound at the CB1 receptor by detecting changes in membrane potential.

Materials:

AtT20 cells stably expressing human CB1 receptors

Black-walled, clear-bottomed 96-well microplates

FLIPR Membrane Potential Assay Kit

Assay buffer (e.g., HBSS with 20 mM HEPEYS)

Test compound and reference agonist (e.g., CP55,940)

Procedure:

Plate the AtT20-hCB1 cells in the 96-well plates and incubate overnight.

e On the day of the assay, remove the culture medium and add the fluorescent dye from the
membrane potential assay kit to each well.

 Incubate the plate as per the kit's instructions to allow for dye loading.
» Prepare serial dilutions of the test compound and the reference agonist.
» Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

e Add the test compounds to the wells and immediately begin recording the fluorescence
signal over time. Agonist activation of CB1 receptors will lead to G-protein-gated inwardly
rectifying potassium (GIRK) channel activation, causing membrane hyperpolarization and a
change in fluorescence.[6]

o Normalize the data to the maximal response of the reference agonist and calculate the ECso
and Emax values for the test compound.[6]

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
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This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to
screen for inhibitors of the 3CL protease.

Materials:

Recombinant SARS-CoV-2 3CLpro enzyme

FRET-based substrate with a 3CLpro cleavage site flanked by a fluorophore and a quencher

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

Test compound and a known 3CLpro inhibitor (e.g., GC376)

384-well assay plates

Procedure:

Add the test compound at various concentrations to the wells of the assay plate.

e Add the 3CLpro enzyme to each well and incubate for a short period to allow for inhibitor
binding.

e Initiate the enzymatic reaction by adding the FRET substrate.

e Monitor the increase in fluorescence over time using a plate reader. Cleavage of the
substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in
fluorescence.

» Calculate the rate of reaction for each concentration of the test compound.
o Determine the ICso value by plotting the reaction rate against the inhibitor concentration.

Visualizations
Drug Discovery Workflow

The following diagram illustrates a typical workflow for the development of novel therapeutic
agents, highlighting the role of N-tert-Butylcarbamoyl-L-tert-leucine.
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Caption: Drug discovery workflow incorporating L-tert-leucine derivatives.
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Cannabinoid Receptor Signaling Pathway

receptor upon activation by an agonist.

SCRA Agonist Binds and Activates
(e.g., ADB-BUTINACA)

This diagram illustrates the canonical G-protein coupled signaling pathway for the CB1
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Caption: Simplified CB1 receptor signaling cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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